2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives, which are characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound's molecular formula is and it has a molecular weight of approximately 149.58 g/mol.
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves several key steps:
The reaction conditions may vary depending on the specific precursors used, but common solvents include ethanol or dimethylformamide, often in the presence of catalysts like potassium hydroxide .
The molecular structure of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride consists of an oxadiazole ring attached to an ethylamine chain. The oxadiazole ring contributes to the compound's unique chemical properties and biological activities.
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions typical of amines and heterocycles:
These reactions are often facilitated by specific reagents or catalysts that promote desired pathways while minimizing side reactions.
The mechanism of action for 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The oxadiazole moiety may enhance binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.
While specific physical properties such as density or boiling point are not extensively documented for this compound, it is generally expected to be a solid at room temperature based on similar compounds in its class.
Key chemical properties include:
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride has several potential applications:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in contemporary drug discovery, characterized by a five-membered ring structure incorporating one oxygen and two nitrogen atoms. This motif exhibits exceptional bioisosteric properties, serving as a stable surrogate for ester and amide functionalities while resisting hydrolytic degradation—a critical advantage in optimizing metabolic stability [1] [3]. The intrinsic electronic asymmetry of the 1,2,4-oxadiazole ring confers differential electron-withdrawing effects at the C(3) and C(5) positions, enabling fine-tuning of electronic properties in drug molecules [3]. This review examines the specific derivative 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride, a compound integrating the 1,2,4-oxadiazole nucleus with a flexible ethanamine side chain terminated as a hydrochloride salt. The structural hybridisation leverages the pharmacological advantages of both components, positioning this compound as a promising candidate for further development across therapeutic domains.
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with Tiemann and Krüger's pioneering synthesis in 1884, though therapeutic exploitation remained dormant for nearly eight decades [1] [3]. The 1960s marked a transformative era with the introduction of oxolamine (Perebron®), a first-in-class cough suppressant featuring the 1,2,4-oxadiazole core. This breakthrough validated the pharmacodynamic viability of the heterocycle in humans and stimulated intensive research into structural derivatives [1]. Subsequent decades witnessed strategic incorporation of this motif into diverse therapeutic agents, culminating in clinically significant drugs including:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Indication | Key Structural Features |
---|---|---|
Prenoxdiazine | Cough Suppressant | 3,5-Diaryl substitution |
Butalamine | Vasodilator | N-linked aminoalkyl chain |
Fasiplon | Anxiolytic (Non-benzodiazepine) | Imidazopyridine-oxadiazole hybrid |
Pleconaril | Antiviral (Picornavirus) | Oxadiazole-linked phenoxyalkyl scaffold |
Ataluren | Duchenne Muscular Dystrophy | 3-(Trifluoromethyl)aryl at C5 position |
The emergence of naturally occurring 1,2,4-oxadiazoles, notably phidianidines A-B isolated from the sea slug Phidiana militaris (2011) and quisqualic acid from Quisqualis indica seeds, further expanded biological interest. These compounds demonstrated potent in vitro cytotoxicity against tumour cell lines (C6, HeLa, CaCo-2) and selective agonism at PTP1B and CXCR4 receptors [1]. Synthetic methodologies evolved substantially from the original amidoxime-acyl chloride condensation, with modern approaches employing activated esters, coupling reagents (EDC, T3P), and aqueous-phase cyclizations to improve yields and purity [1] [3]. The resurgence of interest is quantifiable through publication metrics, with scientific attention to 1,2,4-oxadiazole biological applications doubling over the past fifteen years [1].
The 1,2,4-oxadiazole pharmacophore demonstrates remarkable versatility in interacting with biological targets, attributable to its capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking with aromatic residues in binding pockets [3]. This adaptability translates to diverse pharmacological activities documented across structurally modified derivatives:
Table 2: Documented Biological Activities of 1,2,4-Oxadiazole Derivatives
Biological Activity | Molecular Targets/Receptors | Notable Compounds |
---|---|---|
Anticancer | HDAC, RET kinase, PTP1B, CXCR4 | Phidianidine derivatives |
Anti-inflammatory & Analgesic | COX-1/2, cytokine suppression | COX-2 selective inhibitors |
Antiviral | Viral capsid binding (Picornavirus) | Pleconaril and analogues |
Anticonvulsant | GABAergic modulation | Benzodiazepine-oxadiazole hybrids |
Antimicrobial | Penicillin-binding protein PBP2a, efflux pumps | Novel antibacterial agents |
The scaffold's significance is exemplified in targeted oncology agents, where derivatives exhibit nanomolar inhibition of histone deacetylases (HDACs) and Rearranged during Transfection (RET) kinase—critical targets in epigenetic regulation and oncogenic signalling pathways [1] [6]. Molecular hybridization strategies, particularly conjugation with established pharmacophores like 5-fluorouracil (5-FU), have yielded compounds with enhanced cytotoxicity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to 5-FU alone [6]. The 1,2,4-oxadiazole ring in these hybrids functions as a metabolically stable linker that preserves the pharmacological activity of both components while improving cellular uptake. Beyond oncology, the motif demonstrates potent anti-inflammatory effects through cyclooxygenase inhibition (COX-1/COX-2) and suppression of pro-inflammatory cytokine cascades, positioning it as a promising core for next-generation NSAID development [4].
The strategic incorporation of the 2-aminoethyl moiety at the C(3) position of 1,2,4-oxadiazole generates a bifunctional pharmacophore with optimized drug-like properties. The protonatable amine (pKa ≈ 10-11) significantly enhances aqueous solubility, particularly when formulated as hydrochloride salts, addressing a critical limitation of unsubstituted heteroaromatic systems [1] [9]. This modification transforms lipophilic scaffolds into amphiphilic molecules capable of traversing biological membranes while maintaining solubility in physiological compartments.
Metabolically, the ethanamine side chain introduces alternative clearance pathways that circumvent rapid oxidative metabolism typical of aryl systems. While the parent heterocycle demonstrates stability toward hydrolytic and many oxidative enzymes, the aminoethyl group undergoes N-acetylation or oxidative deamination (catalysed by monoamine oxidases and aldehyde dehydrogenases), generating water-soluble metabolites amenable to renal excretion [5] [9]. This controlled metabolic liability represents a pharmacokinetic advantage over labile ester functionalities that the oxadiazole often replaces.
Table 3: Physicochemical Modifications Imparted by Ethanamine Substitution
Property | 1,2,4-Oxadiazole (Unsubstituted) | 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine | Impact on Pharmacokinetics |
---|---|---|---|
LogP (Calculated) | ~1.5-2.5 | ~0.5-1.5 | Enhanced aqueous solubility |
Water Solubility | Low (<50 µM) | High (>10 mM) | Improved oral absorption |
Metabolic Stability | CYP450-mediated oxidation | MAO-mediated deamination | Diversified clearance pathways |
pKa | Non-ionizable | ~10.8 (amine) | pH-dependent membrane permeability |
The hydrochloride salt formation of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine provides additional pharmaceutical advantages: improved crystalline stability, reduced hygroscopicity, and enhanced bioavailability through counterion-mediated dissolution [1] [7]. Molecular modelling suggests the extended conformation of the ethylamine linker optimally positions terminal ammonium cations for ionic interactions with aspartate or glutamate residues in target proteins, potentially enhancing target affinity compared to shorter methylamine analogues [3]. Furthermore, this substituent enables facile conjugation strategies—the primary amine serves as an anchor for amide formation, reductive amination, or urea/thiourea synthesis, facilitating prodrug approaches or polyethylene glycol (PEG) conjugation to modulate clearance rates and extend plasma half-life [7]. These attributes collectively establish 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride as a versatile building block for pharmacokinetic optimization in drug design.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2